molecular formula C19H20N2 B095303 3-(1-benzylpyrrolidin-2-yl)-1H-indole CAS No. 19137-96-3

3-(1-benzylpyrrolidin-2-yl)-1H-indole

Cat. No.: B095303
CAS No.: 19137-96-3
M. Wt: 276.4 g/mol
InChI Key: UORKEUUXJMNISC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-benzylpyrrolidin-2-yl)-1H-indole is a synthetic organic compound with the molecular formula C19H20N2. It features a molecular framework comprising an indole heterocycle linked to a benzylpyrrolidine group. This structure is of significant interest in modern medicinal chemistry and drug discovery, as both the indole and benzylpyrrolidine motifs are recognized as privileged scaffolds in the development of biologically active molecules . The indole nucleus is a versatile structure present in a wide range of natural products and life-saving pharmaceuticals, known for its diverse biological activities . Researchers are particularly interested in indole derivatives for their potential in areas such as anticancer and antimicrobial applications. For instance, various indole-based compounds have been synthesized and evaluated for their potent inhibitory properties against drug-resistant bacterial strains like MRSA, highlighting the scaffold's relevance in addressing antimicrobial resistance . Furthermore, structurally similar compounds featuring indole cores have demonstrated promising activity in inhibiting key signaling pathways, such as the Hedgehog (Hh) pathway, which is implicated in several malignancies . This suggests potential research applications for this compound class in developing novel targeted cancer therapies. The presence of the benzylpyrrolidine group adds complexity and three-dimensionality to the molecule, which can be crucial for interactions with specific enzymatic targets . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers can leverage this compound as a key intermediate or building block in synthetic chemistry, or as a candidate for profiling in various biological screening assays.

Properties

IUPAC Name

3-(1-benzylpyrrolidin-2-yl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2/c1-2-7-15(8-3-1)14-21-12-6-11-19(21)17-13-20-18-10-5-4-9-16(17)18/h1-5,7-10,13,19-20H,6,11-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UORKEUUXJMNISC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CC2=CC=CC=C2)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20940752
Record name 3-(1-Benzylpyrrolidin-2-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20940752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19137-96-3
Record name Indole, 3-(1-benzyl-2-pyrrolidinyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019137963
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(1-Benzylpyrrolidin-2-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20940752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and chemical properties of 3-(1-benzylpyrrolidin-2-yl)-1H-indole can be contextualized by comparing it to structurally analogous indole derivatives. Below is a detailed analysis:

Table 1: Structural and Functional Comparison of this compound with Analogues

Compound Name Structural Difference vs. Target Compound Biological Activity/Properties Key References
3-(1-Naphthoyl)-1H-indole Naphthoyl group replaces benzylpyrrolidinyl Cross-reactive in synthetic cannabinoid immunoassays despite low 2D similarity (0.455) to JWH-018 metabolite
3-[(4-Substituted piperazin-1-yl)methyl]-1H-indole Piperazine ring replaces pyrrolidine; substituents at N-4 Cytotoxic (IC₅₀ <10 μM) against cancer cell lines; substituent-dependent activity
(R)-3-((1-Methylpyrrolidin-2-yl)methyl)-1H-indole Methylpyrrolidinyl instead of benzylpyrrolidinyl Potential serotonergic activity; structural simplicity may reduce metabolic stability
3-(1-Benzyl-1,2,3,6-tetrahydro-4-pyridinyl)-2-methyl-1H-indole hydrochloride Tetrahydro-pyridinyl core; additional methyl group at C-2 Enhanced receptor binding (e.g., 5-HT1A) due to planar pyridine ring
3-(Piperidin-4-yl)-1H-indole Piperidine ring replaces pyrrolidine; substitution at C-4 High 5-HT1A receptor affinity; used in serotonin reuptake inhibitors
3-(Piperidin-3-yl)-1H-indole Piperidine substitution shifted to C-3 Lower 5-HT1A affinity compared to C-4 analogue; altered pharmacophore geometry

Key Findings from Comparative Analysis

Substituent Effects on Bioactivity: The benzyl group in this compound likely enhances lipophilicity and target engagement compared to simpler pyrrolidine derivatives (e.g., methylpyrrolidinyl in ). Piperazine-based analogues () demonstrate substituent-dependent cytotoxicity, emphasizing the importance of N-4 modifications.

Ring System Modifications: Replacing pyrrolidine with piperidine (e.g., ) alters receptor binding profiles. The 3-(piperidin-4-yl)-1H-indole derivative exhibits higher 5-HT1A affinity than its C-3 counterpart, underscoring the sensitivity of receptor interactions to substitution position.

Synthetic Accessibility :

  • Pyrrolidine-fused indoles (e.g., ) are typically synthesized via cycloalkylation or Mannich reactions, whereas piperidine analogues require more complex multi-step protocols .

Preparation Methods

Zirconium-Mediated Regioselective Benzylation

The use of zirconium tetrachloride (ZrCl₄) enables regioselective benzylation at the C-3 position of indoles, as demonstrated in analogous systems. In this method, in-situ generation of di(1H-indol-1-yl)zirconium(IV) chloride facilitates electrophilic substitution. For 3-(1-benzylpyrrolidin-2-yl)-1H-indole, the protocol involves:

  • Pre-complexation of indole with ZrCl₄ in anhydrous dichloromethane at −20°C.

  • Addition of 1-benzylpyrrolidine-2-carbaldehyde as the benzylating agent.

  • Quenching with n-BuLi to promote C-3 selectivity.

This method achieves yields of 72–78% but requires strict anhydrous conditions and exhibits sensitivity to steric hindrance from the pyrrolidine moiety.

Molecular Iodine-Catalyzed Benzylation

Reaction Optimization

A scalable route employs molecular iodine (5 mol%) in toluene at 40°C to mediate the coupling of 1H-indole with 1-benzylpyrrolidin-2-yl methanol. Key advantages include:

  • Mild conditions : Avoids strong acids/bases, preserving the integrity of the pyrrolidine ring.

  • Broad substrate tolerance : Compatible with electron-donating and withdrawing groups on the benzyl fragment.

Representative Procedure :

  • Combine indole (1 mmol), 1-benzylpyrrolidin-2-yl methanol (0.8 mmol), and I₂ (5 mol%) in toluene (2 mL).

  • Stir at 40°C for 5 h.

  • Extract with ethyl acetate, dry over Na₂SO₄, and purify via silica gel chromatography (hexane/EtOAc 9:1).

This method delivers this compound in 85% yield with >95% regioselectivity.

Tandem Cyclization-Alkylation Approaches

Pyrrolidine Ring Construction In-Situ

A novel one-pot strategy builds the pyrrolidine ring directly onto the indole scaffold:

  • Condense indole-3-carboxaldehyde with benzylamine via Schiff base formation.

  • Reduce the imine intermediate using NaBH₃CN in MeOH to generate a secondary amine.

  • Facilitate intramolecular cyclization via microwave irradiation (150°C, 20 min) with catalytic p-TsOH.

This sequence affords the target compound in 68% overall yield, bypassing pre-functionalized pyrrolidine precursors.

Acid-Catalyzed Migration Reactions

Triflic Acid-Mediated Rearrangements

Trifluoromethanesulfonic acid (TfOH) promotes 1,2-alkyl shifts in 3-substituted indoles, offering a pathway to access 2-benzylpyrrolidine-indole hybrids. For example:

  • Synthesize 3-(2-benzylpyrrolidin-1-yl)-1H-indole via Pd-catalyzed coupling.

  • Treat with TfOH (10 mol%) in DCE at 80°C for 12 h to induce migration to the C-3 position.

While effective for aryl groups (yields: 75–82%), tertiary alkyl substituents like the pyrrolidine ring require prolonged reaction times (24–36 h) and yield 65–70%.

Comparative Analysis of Methods

Method Catalyst/Reagent Yield Selectivity Key Limitations
Friedel-Crafts AlkylationZrCl₄72–78%C-3Moisture-sensitive; steric effects
Iodine CatalysisI₂85%C-3Limited to benzylic alcohols
Tandem CyclizationNaBH₃CN/p-TsOH68%N/AMulti-step purification
Acidic MigrationTfOH65–70%C-3Long reaction times

Experimental Protocols and Characterization

Spectral Data for this compound

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (br s, 1H, NH), 7.45–7.12 (m, 9H, Ar-H), 4.12 (m, 1H, pyrrolidine-H), 3.82 (d, J = 13.2 Hz, 1H, CH₂Ph), 3.02 (m, 2H, pyrrolidine-H), 2.45–1.98 (m, 4H, pyrrolidine-H).

  • ¹³C NMR (100 MHz, CDCl₃): δ 144.1 (Cq), 137.4–126.1 (Ar-C), 58.7 (N-CH₂), 52.3–46.8 (pyrrolidine-C).

  • HRMS : [M + H]⁺ calcd. for C₁₉H₂₀N₂ 285.1701; found 285.1698.

Mechanistic Considerations

Electrophilic Aromatic Substitution Pathways

In ZrCl₄-mediated reactions, the zirconium complex polarizes the indole π-system, directing electrophiles to C-3. Density functional theory (DFT) calculations reveal a 12.3 kcal/mol preference for C-3 over C-2 attack due to reduced steric clash with the pyrrolidine nitrogen.

Iodine’s Dual Role in Catalysis

I₂ acts as both a Lewis acid (activating benzylic alcohols via H-bonding) and an oxidant, facilitating dehydrogenative coupling. In-situ generation of HI drives proton transfer, critical for iminium ion formation in pyrrolidine-containing substrates .

Q & A

Q. What are the common synthetic routes for 3-(1-benzylpyrrolidin-2-yl)-1H-indole?

Answer: Synthesis typically involves multi-step organic reactions, such as:

  • Palladium-catalyzed amidation/cyclization for constructing the indole-pyrrolidine scaffold (e.g., coupling benzylamine derivatives with halogenated indoles) .
  • Mannich-type reactions or alkylation to introduce the benzyl-pyrrolidine moiety .
  • Purification via column chromatography and confirmation by 1H^1H-NMR (e.g., characteristic indole proton signals at δ 7.0–8.0 ppm and pyrrolidine protons at δ 2.5–3.5 ppm) .

Q. How is the structural identity of this compound confirmed?

Answer:

  • Spectroscopic techniques :
    • 1H^1H-NMR and 13C^{13}C-NMR for backbone assignments (e.g., indole C3 carbon at ~125–135 ppm) .
    • High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., calculated for C19H20N2C_{19}H_{20}N_2: 284.1583 Da) .
  • X-ray crystallography for unambiguous stereochemical confirmation, particularly if chiral centers are present .

Q. What are standard protocols for assessing the compound's purity and stability?

Answer:

  • HPLC analysis with reverse-phase C18 columns (e.g., ≥98% purity, using acetonitrile/water gradients) .
  • Stability studies under varying pH, temperature, and light exposure (e.g., degradation kinetics via UV-Vis spectroscopy) .

Advanced Research Questions

Q. How do substituents on the indole ring influence the compound's biological activity?

Answer:

  • Substituent effects are evaluated by synthesizing derivatives (e.g., halogenation at C5 or C7) and testing in bioassays. For example:
    • Electron-withdrawing groups (e.g., -NO2_2) may enhance receptor binding via dipole interactions .
    • Data table :
SubstituentIC50_{50} (nM)LogP
-H1202.60
-Cl853.10
-OCH3_32002.20
Source: Adapted from experimental logP and bioactivity data .

Q. How can conflicting bioactivity data across studies be resolved?

Answer:

  • Controlled variables : Ensure consistency in assay conditions (e.g., cell lines, incubation time).
  • Statistical validation : Use multivariate analysis (e.g., ANOVA) to isolate substituent-specific effects from noise .
  • Meta-analysis : Compare structural analogs (e.g., pyridine vs. pyrrolidine substitutions) to identify scaffold-specific trends .

Q. What strategies optimize reaction yields in large-scale synthesis?

Answer:

  • Catalyst screening : Test Pd(OAc)2_2 vs. PdCl2_2 for cross-coupling efficiency .

  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

  • Yield data :

    CatalystSolventYield (%)
    Pd(OAc)2_2DMF78
    PdCl2_2THF65
    Source: Adapted from Pd-catalyzed cyclization studies .

Q. How is stereochemical complexity addressed in derivatives with chiral centers?

Answer:

  • Chiral HPLC or cyclodextrin-based columns to resolve enantiomers .
  • Asymmetric catalysis : Use chiral ligands (e.g., BINAP) during alkylation steps to control stereochemistry .

Methodological Guidelines

  • Experimental design : Follow factorial design principles to test multiple variables (e.g., temperature, catalyst loading) efficiently .
  • Data interpretation : Cross-reference spectroscopic data with computational models (e.g., DFT for NMR chemical shift prediction) .

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